molecular formula C10H10O3 B8714416 2-Oxo-3-phenylbutanoic acid

2-Oxo-3-phenylbutanoic acid

Cat. No. B8714416
M. Wt: 178.18 g/mol
InChI Key: AXLLOSUYAVXOIN-UHFFFAOYSA-N
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Patent
US05028738

Procedure details

Example 9 was repeated except that 6 ml of N,N-dimethylformamide was used instead of t-butyl alcohol as the solvent. A mixture of 2-oxo-3-phenylbutanoic acid (39 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (32 %) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7])[C:3]([OH:5])=[O:4].[CH3:14]N(C)C=O>>[O:1]=[C:2]([C:6]([CH3:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)C(C)C1=CC=CC=C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)O)C(C)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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